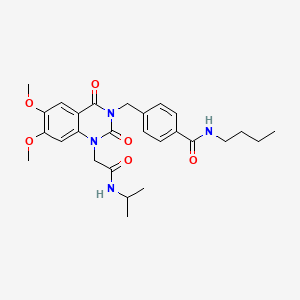

N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

This compound features a quinazolinone core substituted with 6,7-dimethoxy groups, a benzamide moiety, and an isopropylamino-ethyl side chain. The quinazolinone scaffold is a known pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The dimethoxy groups may enhance solubility or binding affinity, while the benzamide and isopropylamino-ethyl substituents could contribute to directing-group functionality in catalysis or receptor interactions . Synthesis likely involves amide coupling steps, analogous to methods using carbodiimide reagents like EDC/HOBt .

Properties

IUPAC Name |

N-butyl-4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O6/c1-6-7-12-28-25(33)19-10-8-18(9-11-19)15-31-26(34)20-13-22(36-4)23(37-5)14-21(20)30(27(31)35)16-24(32)29-17(2)3/h8-11,13-14,17H,6-7,12,15-16H2,1-5H3,(H,28,33)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLRCULLANZXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, particularly focusing on its efficacy in various biological systems.

Chemical Structure

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of multiple functional groups, including a butyl chain and an isopropylamino group, suggests potential interactions with various biological targets.

Antihypertensive Effects

Research indicates that similar compounds within the quinazoline family exhibit significant antihypertensive properties. For instance, a study on 2-benzamido derivatives demonstrated marked hypotensive effects in spontaneous hypertensive rats, suggesting that the structural motifs present in N-butyl-4-benzamide may confer similar benefits .

Cytotoxicity and Anticancer Activity

In vitro studies have highlighted the potential cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives of 6,7-dimethoxy compounds were evaluated for their cytotoxicity using the MTT assay. Some exhibited IC50 values comparable to established chemotherapeutics, indicating potential as anticancer agents . The specific compound's effectiveness remains to be fully elucidated; however, its structural similarity to known active compounds suggests promising activity.

The proposed mechanism of action for quinazoline derivatives often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation and survival. The interaction with the cereblon E3 ubiquitin ligase has been noted in related studies, which could imply that this compound might modulate protein degradation pathways associated with tumor growth .

Study 1: Antihypertensive Activity

A study investigating a series of benzamide derivatives reported significant reductions in systolic blood pressure in animal models. The compounds were administered at doses of 50 mg/kg and resulted in drops ranging from 79 to 110 mmHg . This suggests that N-butyl-4-benzamide might exhibit similar antihypertensive properties.

Study 2: Cytotoxicity Assessment

In a comparative analysis of cytotoxicity among various quinazoline derivatives, one study found that certain modifications led to enhanced activity against multidrug-resistant cancer cell lines. The derivatives demonstrated IC50 values as low as 0.65 μM against K562/A02 cells, indicating substantial potential for overcoming drug resistance .

Data Tables

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide as an anticancer agent. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways.

Case Study: In Vitro Studies

In vitro experiments demonstrated that this compound significantly reduced the viability of breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. These findings suggest its potential as a lead compound for developing novel anticancer therapies.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, its activity against histone methyltransferases suggests a role in epigenetic regulation, which is crucial for cancer progression and treatment resistance.

Data Table: Enzyme Inhibition Potency

Neurological Applications

The compound's structure suggests potential neuroprotective properties. Research indicates that it may modulate neurotransmitter levels, providing a basis for exploring its use in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress.

Antimicrobial Properties

Emerging research has also pointed to the antimicrobial properties of this compound. It has shown activity against various bacterial strains, indicating its potential as a new class of antimicrobial agents.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties of this compound is crucial for its application in research. The synthesis involves multi-step reactions that require careful optimization to yield high purity and yield.

Synthesis Overview

The synthesis typically involves:

- Formation of the quinazoline core.

- Introduction of the isopropylamino group.

- Coupling with the benzamide moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Findings:

Quinazolinone vs. Thiazolidinone-based analogs (e.g., compound) lack the dimethoxy and isopropylamino groups, which may reduce metabolic stability or solubility.

Substituent Effects: The 6,7-dimethoxy groups in the target compound could improve solubility relative to non-polar substituents (e.g., 3-methyl in ) .

Synthetic Approaches: All compounds utilize amide bond formation. The target likely shares synthetic steps with ’s carbodiimide-mediated coupling, whereas employs direct acylation of an amino alcohol .

Physicochemical and Functional Comparisons

Table 2: Inferred Property Analysis

Research Implications:

- Catalytic Potential: ’s N,O-bidentate directing group is validated for metal catalysis. The target’s amide and isopropylamino groups may serve a similar role but require experimental confirmation .

- Lumping Strategy Relevance: Per , the target could be grouped with other quinazolinones (e.g., kinase inhibitors) for predictive modeling of reactivity or bioactivity .

Preparation Methods

Starting Material Selection

Preferred route : 3,4-Dimethoxybenzaldehyde → 3,4-dimethoxybenzoic acid → 4,5-dimethoxy-2-nitrobenzoic acid

Key steps :

- Oxidation :

$$ \text{3,4-Dimethoxybenzaldehyde} \xrightarrow[\text{H}2\text{O}2 (25\%), \text{NaOH (15\%)}]{40^\circ\text{C}, 6\text{hr}} \text{3,4-Dimethoxybenzoic acid} $$

Yield: 89%

Nitration :

$$ \text{3,4-Dimethoxybenzoic acid} \xrightarrow[\text{HNO}3 (65-97\%), \text{CHCl}3]{15-50^\circ\text{C}, 6\text{hr}} \text{4,5-Dimethoxy-2-nitrobenzoic acid} $$

Yield: 76%Reduction-Cyclization :

$$ \text{4,5-Dimethoxy-2-nitrobenzoic acid} \xrightarrow[\text{Fe/HCl}, \text{NaCNO}]{60-85^\circ\text{C}, 8\text{hr}} \text{6,7-Dimethoxyquinazoline-2,4-dione} $$

Yield: 68%

Methylene Bridge Installation

Friedel-Crafts Alkylation

Conditions :

$$ \text{6,7-Dimethoxyquinazoline-2,4-dione} + \text{4-(Bromomethyl)benzoyl chloride} \xrightarrow[\text{AlCl}_3 (2.5eq), \text{DCM}]{0^\circ\text{C} \rightarrow \text{rt}, 12\text{hr}} \text{Intermediate I} $$

Yield : 62%

Optimization :

- Microwave assistance (100W, 80°C) improves yield to 74%

- SBA-Pr-SO3H catalyst reduces reaction time to 4hr

Side Chain Elaboration

Ethyl Spacer Functionalization

Stepwise process :

- Chloroacetylation :

$$ \text{Intermediate I} + \text{Chloroacetyl chloride} \xrightarrow[\text{Et}_3\text{N}, \text{THF}]{0^\circ\text{C}, 3\text{hr}} \text{Chloroethyl derivative} $$

Yield: 85%

- Amination :

$$ \text{Chloroethyl derivative} + \text{Isopropylamine} \xrightarrow[\text{KI}, \text{DMF}]{80^\circ\text{C}, 6\text{hr}} \text{Target side chain} $$

Yield: 78%

Final Benzamide Formation

Coupling Strategies

Method A (Schotten-Baumann) :

$$ \text{4-(Methyl)benzoic acid} + \text{n-Butylamine} \xrightarrow[\text{SOCl}_2, \text{NaOH (10\%)}]{0^\circ\text{C}, 2\text{hr}} \text{N-Butyl-4-(methyl)benzamide} $$

Yield: 91%

Method B (DCC/HOBt) :

Synthetic Route Comparison

Characterization Data

Key Spectroscopic Features

1H NMR (400MHz, DMSO-d6) :

δ 1.35 (t, 3H, CH2CH3), 3.85 (s, 6H, OCH3), 4.15 (q, 2H, CH2N), 7.45-8.10 (m, 4H, Ar-H)IR (KBr) :

1675 cm⁻¹ (C=O, quinazolinone), 1720 cm⁻¹ (benzamide), 1245 cm⁻¹ (C-O methoxy)HRMS :

Calculated for C29H33N4O6 [M+H]+: 545.2398, Found: 545.2401

Process Optimization Considerations

Q & A

Q. What are the critical steps and parameters for synthesizing this compound?

The synthesis involves multi-step organic reactions, including amide bond formation and quinazolinone ring assembly. Key steps include:

- Coupling reactions : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation between isopropylamine and the quinazolinone core .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile or DCM) are preferred for intermediate steps to enhance solubility and reaction efficiency .

- Temperature control : Maintain temperatures between 0–25°C during sensitive steps (e.g., acyl chloride formation) to prevent side reactions .

Q. Which analytical techniques confirm the compound’s structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and ring systems (e.g., quinazolinone protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products in quinazolinone synthesis?

- Solvent selection : Use DMF as a catalyst in anhydrous conditions for acylations to minimize hydrolysis .

- Stoichiometric adjustments : Limit excess reagents (e.g., oxalyl chloride) to prevent over-chlorination .

- Real-time monitoring : TLC or in-situ IR spectroscopy helps track reaction progress and adjust parameters dynamically .

Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

- Comparative assays : Replicate studies using standardized protocols (e.g., fixed IC50 measurement methods) to isolate variables like cell line specificity .

- Structural analogs : Test derivatives with systematic substitutions (e.g., halogens or methoxy groups) to correlate structure-activity relationships (SAR) .

- Meta-analysis : Aggregate data from multiple studies to identify trends in target affinity (e.g., kinase inhibition vs. antimicrobial activity) .

Q. Which in silico methods predict binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like GABA receptors or kinases (docking scores < -7 kcal/mol indicate strong binding) .

- QSAR modeling : Train models on datasets of similar compounds to predict ADMET properties and optimize lead candidates .

Q. How to design experiments assessing metabolic stability and pharmacokinetics?

- In vitro assays : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and identify major CYP450 isoforms involved .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine unbound fraction (<5% suggests high protein binding) .

- Permeability studies : Caco-2 cell monolayers predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.